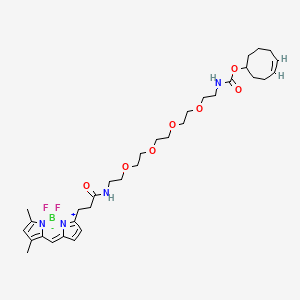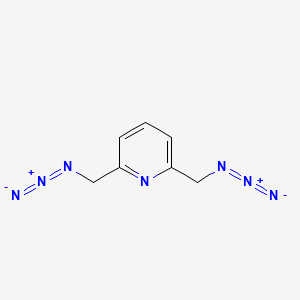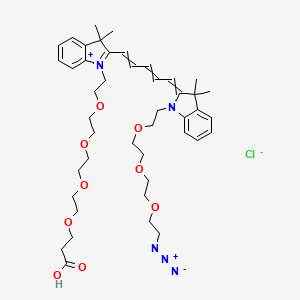
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: is a complex chemical compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). This compound is often used in bioconjugation and fluorescence imaging due to its ability to link biomolecules and its strong fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Synthesis of PEG Linkers:
- The PEG chains are then functionalized with azide and carboxylic acid groups, respectively.
PEG3 and PEG4: are synthesized through polymerization of ethylene oxide.
-
Conjugation with Cy5:
- The functionalized PEG linkers are conjugated to the Cy5 dye through a series of coupling reactions.
- Typical reaction conditions include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.
Industrial Production Methods:
- Industrial production involves large-scale polymerization and functionalization of PEG, followed by purification and conjugation with Cy5 under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
- The azide group can undergo substitution reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Coupling Reactions:
- The carboxylic acid group can participate in amide bond formation with amines using coupling agents.
Common Reagents and Conditions:
Copper(I) bromide: and for CuAAC.
DCC: and for amide bond formation.
Major Products:
Triazoles: from CuAAC.
Amides: from coupling reactions.
Applications De Recherche Scientifique
Chemistry:
- Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology:
- Employed in fluorescence imaging to track cellular processes and protein interactions.
Medicine:
- Utilized in diagnostic imaging and targeted drug delivery systems.
Industry:
- Applied in the development of biosensors and diagnostic assays.
Mécanisme D'action
Fluorescence Imaging:
- The Cy5 dye absorbs light at a specific wavelength and emits fluorescence, allowing visualization of tagged biomolecules.
Bioconjugation:
- The azide and carboxylic acid groups facilitate the attachment of the compound to various biomolecules, enabling targeted imaging and delivery.
Comparaison Avec Des Composés Similaires
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy3
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy7
Uniqueness:
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy5 has a unique fluorescence emission wavelength, making it suitable for multiplex imaging where multiple dyes are used simultaneously.
Propriétés
Formule moléculaire |
C44H62ClN5O9 |
|---|---|
Poids moléculaire |
840.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
Clé InChI |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


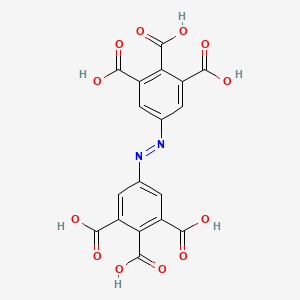
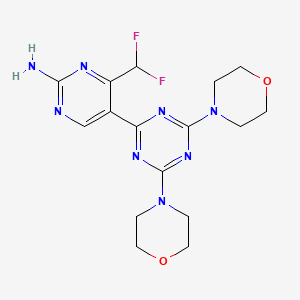
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
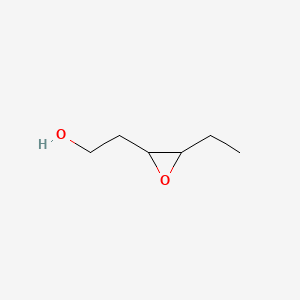
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
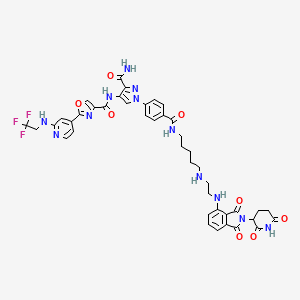

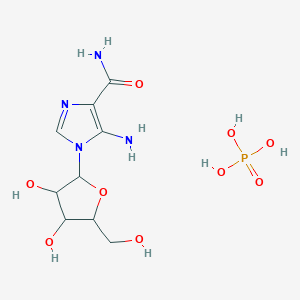
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
